2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKKJDHEDLAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises a 2-chlorophenyl group linked via an ethanone bridge to a 3-phenylpyrrolidine ring. Retrosynthetic analysis suggests two primary disconnections:
- Ethanone Bridge Formation : Disconnection at the ketone group reveals 2-chlorophenylacetic acid and 3-phenylpyrrolidine as potential precursors.
- Pyrrolidine Ring Construction : Alternative strategies focus on assembling the pyrrolidine moiety through cyclization of linear precursors, such as γ-amino ketones or donor-acceptor (DA) cyclopropanes.
The choice of synthetic route depends on substrate availability, stereochemical requirements, and scalability.
Synthetic Strategies and Methodologies
Pyrrolidine Ring Synthesis via Donor-Acceptor Cyclopropanes
A robust method involves the ring-opening of DA cyclopropanes, as demonstrated in the synthesis of pyrrolidin-2-ones. For the target compound, cyclopropane 1a (dimethyl 2-phenylcyclopropane-1,1-dicarboxylate) reacts with aniline derivatives under acidic conditions to form the pyrrolidine core. Key steps include:
- Cyclopropane Activation : Treatment with acetic acid in toluene at reflux induces ring-opening, yielding a γ-amino ester intermediate.
- Decarboxylation : Alkaline saponification followed by thermolysis removes the ester group, affording the pyrrolidine ring.
This one-pot protocol achieves a 70% overall yield for analogous structures, minimizing purification steps.
Coupling of Pre-Formed Fragments
Friedel-Crafts Acylation
3-Phenylpyrrolidine undergoes Friedel-Crafts acylation with 2-chlorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, forming the ethanone bridge. Optimal conditions (CH₂Cl₂, 0°C, 4 h) yield 65–78% of the target compound, though steric hindrance from the 2-chlorophenyl group may necessitate extended reaction times.
Nucleophilic Substitution
Alternative routes employ 2-chloro-1-(3-phenylpyrrolidin-1-yl)ethanone and a 2-chlorophenyl Grignard reagent. The Grignard reagent displaces the chloride via an SN₂ mechanism, though competing elimination reactions can reduce yields to 40–55%.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
- Cyclopropane Ring-Opening : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates by stabilizing transition states, while acetic acid catalyzes the nucleophilic attack.
- Friedel-Crafts Acylation : Dichloromethane outperforms toluene due to better solubility of AlCl₃, with catalytic amounts of FeCl₃ reducing side reactions.
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclopropane Ring-Opening | 70 | 98 | One-pot, minimal purification |
| Friedel-Crafts Acylation | 78 | 95 | High regioselectivity |
| Grignard Substitution | 55 | 90 | Avoids strong acids |
Industrial Scalability and Challenges
The cyclopropane-based route is preferred for scale-up due to its efficiency and reduced waste. However, challenges include:
- Cost of DA Cyclopropanes : High precursor costs may limit large-scale applications.
- Byproduct Management : Thermolysis generates CO₂, requiring specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Pharmacological and Functional Insights
- Antimicrobial Activity : While the target compound lacks direct antimicrobial data, structurally related 1,3,4-thiadiazole derivatives (e.g., from ) exhibit significant activity against E. coli, B. mycoides, and C. albicans. The chlorophenyl group in the target may similarly enhance bioactivity .
- Agrochemical Potential: Chlorophenyl-substituted compounds (e.g., ) are frequently used in pesticides, suggesting the target could serve as a precursor in agrochemical development .
Computational and Theoretical Studies
- DFT Applications : and discuss density-functional theory (DFT) for thermochemical and electron-density analyses. These methods could model the target compound’s electronic properties, such as charge distribution in the chlorophenyl group .
Biological Activity
2-(2-Chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, a compound with significant pharmacological potential, is characterized by its unique structural features that enable various biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a chlorophenyl group and a pyrrolidine moiety, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may function as an inhibitor of certain enzymatic pathways, potentially altering neurotransmitter levels or modulating receptor activity.
Target Interactions
- Enzymatic Inhibition : The compound has been studied for its inhibitory effects on enzymes related to neurotransmitter metabolism, which could impact conditions like anxiety and depression.
- Receptor Modulation : It may act on various receptor subtypes, influencing signaling pathways that govern mood and cognition.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the chlorophenyl or pyrrolidine components can significantly affect potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and potency |
| Alteration of Pyrrolidine Substituents | Variability in receptor affinity |
Study 1: Neuropharmacological Effects
A study investigated the effects of this compound in animal models of anxiety. Results indicated a significant reduction in anxiety-like behavior, suggesting potential therapeutic applications in treating anxiety disorders. The compound was administered at varying doses, revealing a dose-dependent response in behavioral assays.
Study 2: Antidepressant Properties
Another research effort focused on the antidepressant-like effects observed in rodent models. The compound demonstrated efficacy comparable to established antidepressants, with notable improvements in depression-related behaviors measured through standardized tests such as the Forced Swim Test (FST).
Research Findings
Recent studies highlight the following key findings regarding the biological activity of this compound:
- Potency : The compound exhibits nanomolar potency against specific enzymatic targets.
- Selectivity : It shows preferential binding to certain receptor subtypes over others, which is essential for reducing side effects.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
